3,3'-(Dimethylsilylene)bispropionic acid
Description
3,3'-(Dimethylsilylene)bispropionic acid (CAS No. 13617-15-7) is a silicon-bridged dicarboxylic acid with the molecular formula C₈H₁₆O₄Si and a molecular weight of 204.09 g/mol. Its structure consists of two propionic acid moieties connected via a dimethylsilylene (-Si(CH₃)₂-) bridge. This compound is notable for its unique combination of carboxylic acid reactivity and silicon-derived stability, making it a candidate for applications in polymer crosslinking, silicone-based materials, and biomedical engineering .
Properties
CAS No. |
13617-15-7 |
|---|---|
Molecular Formula |
C8H16O4Si |
Molecular Weight |
204.30 g/mol |
IUPAC Name |
3-[2-carboxyethyl(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C8H16O4Si/c1-13(2,5-3-7(9)10)6-4-8(11)12/h3-6H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
GBWOXZNEMWSIQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3’-(Dimethylsilylene)bispropionic acid typically involves the reaction of dimethylchlorosilane with propionic acid under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3,3’-(Dimethylsilylene)bispropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The propionic acid groups can undergo esterification or amidation reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and esterification agents like alcohols in the presence of acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(Dimethylsilylene)bispropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the study of silicon-based biochemistry and its interactions with biological systems.
Medicine: Research into its potential therapeutic applications, including drug delivery systems, is ongoing.
Industry: It is employed in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-(Dimethylsilylene)bispropionic acid involves its interaction with molecular targets through its silicon and propionic acid groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound can facilitate the transport of therapeutic agents across biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The dimethylsilylene bridge distinguishes this compound from analogs with sulfur (S), selenium (Se), or oxygen (O) bridges. Below is a detailed comparison:
Structural and Molecular Comparison
Physicochemical Properties
- Silicon Bridge (Target Compound): Stability: The Si–C bond offers high thermal and oxidative stability compared to S or Se analogs, which are prone to redox reactions . Hydrophobicity: The methyl groups on silicon enhance hydrophobicity, influencing solubility in organic solvents. Applications: Used in silicone polymers and crosslinkers due to non-polar character .
Sulfur Bridge (CAS 4265-59-2):
- Selenium Bridge (Diselenodipropionic Acid): Redox Activity: Se–Se bonds are highly redox-active, useful in antioxidant research and catalysis . Instability: Prone to oxidation, limiting long-term applications.
Research Findings
- Silicon Compounds: Studies highlight the dimethylsilylene bridge’s resistance to hydrolysis and oxidation, making it suitable for controlled drug delivery systems .
- Sulfur Analogs: Thioether-linked compounds are widely used in thiol-ene click chemistry but require stabilizing agents in acidic environments .
- Selenium Analogs: Demonstrated efficacy in scavenging free radicals but degrade rapidly under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
